(2-Chloro-thiazol-5-ylmethyl)-methyl-amine

Description

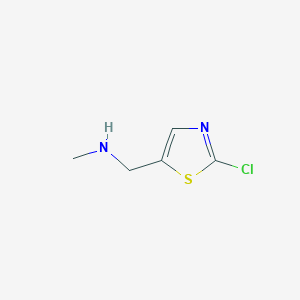

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2S/c1-7-2-4-3-8-5(6)9-4/h3,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWPUJJZPVUXMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625699 | |

| Record name | 1-(2-Chloro-1,3-thiazol-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120740-06-9 | |

| Record name | 1-(2-Chloro-1,3-thiazol-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Chloro-thiazol-5-ylmethyl)-methyl-amine IUPAC name

An In-depth Technical Guide to 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine

This technical guide provides a comprehensive overview of the chemical compound (2-Chloro-thiazol-5-ylmethyl)-methyl-amine, with its IUPAC name being 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and biological significance.

Chemical Identity and Properties

1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine is a substituted thiazole derivative. The thiazole ring is a core structure in many biologically active compounds.[2][3] The presence of a chlorine atom at the 2-position and a methylaminomethyl group at the 5-position defines its specific chemical characteristics and potential for further chemical modifications.

Physicochemical Data

The following table summarizes the key computed physicochemical properties of 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine.[1]

| Property | Value | Source |

| IUPAC Name | 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine | Lexichem TK 2.7.0 |

| Molecular Formula | C₅H₇ClN₂S | PubChem |

| Molecular Weight | 162.64 g/mol | PubChem |

| CAS Number | 120740-06-9 | EPA DSSTox |

| Topological Polar Surface Area | 53.2 Ų | Cactvs 3.4.8.18 |

| XLogP3 | 1.3 | XLogP3 3.0 |

| SMILES | CNCC1=CN=C(S1)Cl | OEChem 2.3.0 |

| InChIKey | SMWPUJJZPVUXMC-UHFFFAOYSA-N | InChI 1.07.0 |

Synthesis and Experimental Protocols

The synthesis of 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine typically involves the key intermediate, 2-chloro-5-(chloromethyl)thiazole. This intermediate is crucial for the production of various agrochemicals and pharmaceuticals, including the neonicotinoid insecticides Thiamethoxam and Clothianidin.[4]

Synthesis of Key Intermediate: 2-Chloro-5-(chloromethyl)thiazole

A common method for synthesizing 2-chloro-5-(chloromethyl)thiazole involves the chlorination of 3-chloropropenyl isothiocyanates.[4]

Protocol:

-

Reaction Setup: A 2-liter round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a condenser. The condenser outlet is vented into an aqueous sodium hydroxide trap to neutralize excess chlorine gas.

-

Charging the Flask: The crude mixture of cis- and trans-3-chloropropenyl isothiocyanates (e.g., 504.2 g, 3.79 mol) and chloroform (600 mL) are charged into the flask.

-

Chlorination: The mixture is stirred and heated to reflux. Chlorine gas (e.g., 267.1 g, 3.77 mol) is bubbled under the surface of the reaction mixture over a period of 6-8 hours.

-

Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to confirm the conversion of the isothiocyanates.

-

Work-up: Once the reaction is complete, the mixture is cooled and filtered. The filtrate is concentrated using a rotary evaporator to remove the chloroform.

-

Purification: Sodium bicarbonate (~0.25 equivalents) is added to the concentrated filtrate. The final product, 2-chloro-5-(chloromethyl)thiazole, is purified by distillation under vacuum (e.g., at 97 °C and 6 mm/Hg).[4]

The logical workflow for this synthesis is illustrated in the diagram below.

N-Methylation to Yield Final Product

The final step involves the reaction of 2-chloro-5-(chloromethyl)thiazole with methylamine. This is a standard nucleophilic substitution reaction where the amine displaces the chloride on the chloromethyl group.

General Protocol:

-

Reaction Setup: 2-chloro-5-(chloromethyl)thiazole is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran or acetonitrile) in a reaction vessel.

-

Amine Addition: An excess of methylamine (as a solution in a solvent like ethanol or THF, or as a gas) is added to the solution at a controlled temperature, often at or below room temperature. A base (e.g., triethylamine or potassium carbonate) may be added to scavenge the HCl byproduct.

-

Reaction: The mixture is stirred for a specified period until reaction completion, which can be monitored by Thin Layer Chromatography (TLC) or GC-MS.

-

Work-up: The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified, usually by column chromatography, to yield 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine.

The pathway from the intermediate to the final product and its derivatives is shown below.

Biological and Medicinal Context

Thiazole derivatives, particularly 2-aminothiazoles, are of significant interest in medicinal chemistry due to their wide range of biological activities.[2][3] These activities include antimicrobial, anti-inflammatory, anticancer, and anti-HIV effects.[2] The structural motif of 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine makes it a valuable scaffold for the development of novel therapeutic agents.

Antiproliferative Activity of Related Compounds

Research into related 2-amino-thiazole derivatives has demonstrated significant antiproliferative potency. For example, the compound N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) showed high potency against human K562 leukemia cells, comparable to the drug Dasatinib.[5]

| Compound | Cell Line | IC₅₀ (µM) |

| Compound 6d | K562 (Leukemia) | < 1 |

| MCF-7 (Breast) | 20.2 | |

| HT-29 (Colon) | 21.6 | |

| Dasatinib (Reference) | All cell lines | < 1 |

Data sourced from Liu W, et al. (2011).[5]

General Protocol for Biological Activity Screening

The evaluation of novel thiazole derivatives for potential therapeutic use follows a standard screening protocol.

Protocol:

-

Compound Preparation: The synthesized compound is dissolved in a suitable solvent, typically DMSO, to create a stock solution.

-

Cell Culture: Human cancer cell lines (e.g., K562, MCF-7) are cultured in appropriate media under standard conditions (37°C, 5% CO₂).

-

Cytotoxicity Assay (e.g., MTT Assay):

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

-

An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader.

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

This workflow is essential for identifying promising lead compounds for further development.

References

- 1. This compound | C5H7ClN2S | CID 22450372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: (2-Chloro-thiazol-5-ylmethyl)-methyl-amine (CAS 120740-06-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-thiazol-5-ylmethyl)-methyl-amine, with CAS number 120740-06-9, is a heterocyclic amine containing a 2-chlorothiazole moiety. This compound is a key intermediate in the synthesis of various biologically active molecules, particularly in the agrochemical field. Its structural resemblance to potent neonicotinoid insecticides, such as clothianidin and thiamethoxam, suggests its potential utility as a building block for novel crop protection agents. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, a detailed synthesis protocol, and an exploration of its probable biological mechanism of action based on its structural analogs.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various experimental and environmental settings.[1]

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₅H₇ClN₂S |

| Molecular Weight | 162.64 g/mol |

| Appearance | Not explicitly reported; likely a solid or oil |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 162.0018471 |

| Monoisotopic Mass | 162.0018471 |

| Topological Polar Surface Area | 53.2 Ų |

| Heavy Atom Count | 9 |

| Formal Charge | 0 |

| Complexity | 129 |

Synthesis and Experimental Protocols

The synthesis of this compound is a two-step process. The first step involves the preparation of the key intermediate, 2-chloro-5-(chloromethyl)thiazole. The second step is the reaction of this intermediate with methylamine.

Synthesis of 2-chloro-5-(chloromethyl)thiazole

Multiple patented methods exist for the synthesis of 2-chloro-5-(chloromethyl)thiazole. A common and effective method involves the chlorination of 2-chloroallyl isothiocyanate.[2][3]

Experimental Protocol:

-

Reaction Setup: A solution of 2-chloroallyl isothiocyanate (1.0 eq) is prepared in a suitable aprotic solvent, such as acetonitrile, in a reaction vessel equipped with a stirrer, thermometer, and a gas inlet for chlorine.

-

Chlorination: Gaseous chlorine (1.0-1.2 eq) is bubbled through the solution while maintaining the temperature between 10-15°C.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC), to ensure the complete consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to -10°C to precipitate the product as a hydrochloride salt. The precipitate is filtered and washed with cold acetonitrile.

-

Isolation: The hydrochloride salt is then treated with water to liberate the free base, 2-chloro-5-(chloromethyl)thiazole, which can be separated as a lower liquid phase. The organic layer is washed with water and dried to yield the final product.

Synthesis of this compound

Inferred Experimental Protocol:

-

Reaction Setup: 2-chloro-5-(chloromethyl)thiazole (1.0 eq) is dissolved in a suitable solvent such as dimethylformamide (DMF).

-

Amination: An aqueous or alcoholic solution of methylamine (a significant excess, e.g., 20 eq) is added to the solution of the starting material.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for an extended period (e.g., several days) or gently heated to accelerate the reaction. The progress can be monitored by thin-layer chromatography (TLC) or GC-MS.

-

Work-up: After the reaction is complete, the excess methylamine and solvent are removed under reduced pressure. The residue is then taken up in water and acidified with an acid like HCl to a pH of approximately 1.

-

Purification: The product can be purified by crystallization of its hydrochloride salt from a suitable solvent system, such as water or an alcohol/water mixture. The free base can be obtained by neutralizing the salt with a base like sodium hydroxide and extracting with an organic solvent.

Biological Activity and Mechanism of Action

Direct experimental data on the biological activity of this compound is not extensively reported in publicly available literature. However, its structural similarity to the neonicotinoid class of insecticides provides a strong basis for predicting its likely mechanism of action.

Neonicotinoids are potent agonists of the insect nicotinic acetylcholine receptors (nAChRs).[5][6][7] These receptors are crucial for synaptic transmission in the insect central nervous system.

Proposed Signaling Pathway

The proposed mechanism of action involves the following steps:

-

This compound binds to the nAChRs on the postsynaptic membrane of insect neurons.

-

This binding mimics the action of the natural neurotransmitter, acetylcholine (ACh), but with much higher affinity and persistence as it is not readily broken down by acetylcholinesterase.

-

The persistent activation of nAChRs leads to an uncontrolled influx of ions, causing continuous nerve stimulation.

-

This overstimulation results in the paralysis and eventual death of the insect.

The selectivity of neonicotinoids for insects over vertebrates is attributed to differences in the subunit composition of their respective nAChRs, leading to a higher binding affinity for the insect receptors.[5]

Experimental Workflow for Insecticidal Activity Screening

To evaluate the potential insecticidal activity of this compound, a standardized bioassay workflow can be employed.

Experimental Protocol:

-

Test Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone).

-

Insect Rearing: Maintain a healthy population of a target insect species (e.g., aphids, fruit flies) under controlled laboratory conditions.

-

Application Method:

-

Topical Application: Apply a small, precise volume of the test solution directly to the dorsal thorax of individual insects.

-

Dietary Exposure: Incorporate the test compound into the artificial diet of the insects.

-

Contact Assay: Coat the inner surface of a container (e.g., a vial or petri dish) with the test solution and introduce the insects after the solvent has evaporated.

-

-

Control Groups: Include a negative control (solvent only) and a positive control (a known insecticide with a similar mode of action).

-

Observation: Monitor the insects at regular intervals (e.g., 24, 48, 72 hours) and record mortality and any sublethal effects (e.g., paralysis, convulsions).

-

Data Analysis: Calculate the median lethal dose (LD50) or median lethal concentration (LC50) using appropriate statistical methods (e.g., probit analysis).

References

- 1. This compound | C5H7ClN2S | CID 22450372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP1031566B1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 3. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]

- 4. EP1213286A1 - Bis-(2-chlorothiazolyl-5-methyl)amine and process to produce 5-aminomethyl-2-chloro-thiazol - Google Patents [patents.google.com]

- 5. Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Neurotoxic Effects of Neonicotinoids on Mammals: What Is There beyond the Activation of Nicotinic Acetylcholine Receptors?—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Analysis of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine: Molecular Weight Determination

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine, a compound of interest in various research and development applications. The determination of an accurate molecular weight is a fundamental prerequisite for a wide range of experimental and analytical procedures in the fields of chemistry, pharmacology, and materials science.

Molecular Identity and Composition

This compound is a substituted thiazole derivative. Its chemical structure dictates its empirical and molecular formula, which is the basis for its molecular weight.

Molecular Formula: C₅H₇ClN₂S[1]

This formula indicates that a single molecule of the compound is composed of:

-

Five Carbon (C) atoms

-

Seven Hydrogen (H) atoms

-

One Chlorine (Cl) atom

-

Two Nitrogen (N) atoms

-

One Sulfur (S) atom

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of each constituent atom in the molecule. The standard atomic weights, as recognized by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation.

The calculation is as follows:

Molecular Weight = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Cl atoms × Atomic weight of Cl) + (Number of N atoms × Atomic weight of N) + (Number of S atoms × Atomic weight of S)

Quantitative Data Summary

The following table summarizes the atomic weights of the constituent elements and the calculated molecular weight of this compound.

| Element (Symbol) | Quantity | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon (C) | 5 | 12.011[2][3][4][5] | 60.055 |

| Hydrogen (H) | 7 | 1.008[6][7][8][9][10] | 7.056 |

| Chlorine (Cl) | 1 | 35.45[11][12][13][14] | 35.45 |

| Nitrogen (N) | 2 | 14.007[15][16][17][18][19] | 28.014 |

| Sulfur (S) | 1 | 32.066[20][21][22][23] | 32.066 |

| Total Molecular Weight | 162.641 |

The calculated molecular weight of 162.641 g/mol is consistent with the published value of 162.64 g/mol .[1]

Experimental Protocol for Molecular Weight Verification

While the theoretical molecular weight provides a precise value, experimental verification is crucial in a research setting. The primary technique for determining the molecular weight of a compound like this compound is Mass Spectrometry.

Methodology: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the synthesized and purified this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a common and gentle technique suitable for this type of molecule, which will typically form a protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are accelerated into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: The spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion. The high resolution of the instrument allows for a very precise mass measurement, which can be used to confirm the elemental composition and, consequently, the molecular weight. The experimentally determined monoisotopic mass should align with the theoretical value calculated from the most abundant isotopes of the constituent elements.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical identity of the compound to the determination of its molecular weight.

Caption: Logical workflow for molecular weight determination.

References

- 1. This compound | C5H7ClN2S | CID 22450372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. quora.com [quora.com]

- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Chlorine - Wikipedia [en.wikipedia.org]

- 12. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 13. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 14. quora.com [quora.com]

- 15. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 16. youtube.com [youtube.com]

- 17. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 18. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 19. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 20. echemi.com [echemi.com]

- 21. Atomic Weight of Sulfur | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 22. quora.com [quora.com]

- 23. accessscience.com [accessscience.com]

(2-Chloro-thiazol-5-ylmethyl)-methyl-amine chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-thiazol-5-ylmethyl)-methyl-amine, with the IUPAC name 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine, is a heterocyclic amine.[1] While not widely studied for its own biological activities, it serves as a crucial intermediate in the synthesis of several commercially significant compounds, particularly in the agrochemical sector. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its role as a precursor in the production of neonicotinoid insecticides.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine | Lexichem TK 2.7.0[1] |

| CAS Number | 120740-06-9 | EPA DSSTox[1] |

| Molecular Formula | C₅H₇ClN₂S | PubChem[1] |

| Molecular Weight | 162.64 g/mol | PubChem[1] |

| Monoisotopic Mass | 162.0018471 Da | PubChem[1] |

| Topological Polar Surface Area | 53.2 Ų | Cactvs 3.4.8.18[1] |

| Complexity | 179 | Cactvs 3.4.8.18[1] |

| XLogP3 | 1.3 | XLogP3 3.0[1] |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18[1] |

| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18[1] |

| Rotatable Bond Count | 2 | Cactvs 3.4.8.18[1] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in readily available scientific literature. However, a plausible synthetic route can be inferred from patent literature describing the synthesis of related compounds, such as 5-aminomethyl-2-chloro-thiazole. The likely synthetic pathway involves the reaction of 2-chloro-5-(chloromethyl)thiazole with methylamine.

Plausible Synthetic Pathway

The synthesis would likely proceed via a nucleophilic substitution reaction where methylamine acts as the nucleophile, displacing the chlorine atom on the methyl group of 2-chloro-5-(chloromethyl)thiazole.

References

An In-depth Technical Guide to the Synthesis of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for (2-Chloro-thiazol-5-ylmethyl)-methyl-amine, a key intermediate in the production of neonicotinoid insecticides, most notably Thiamethoxam. This document details the primary synthetic routes, experimental protocols for key reactions, and quantitative data to support researchers and professionals in the field of agrochemical and pharmaceutical development.

Introduction

This compound is a crucial building block in the synthesis of second-generation neonicotinoid insecticides. Its structure, featuring a chlorothiazole moiety, is essential for the insecticidal activity of the final products, which act as agonists at the nicotinic acetylcholine receptors in insects. The efficient and scalable synthesis of this intermediate is therefore of significant industrial and academic interest.

The primary and most commercially viable route to this compound involves the synthesis of the key precursor, 2-chloro-5-(chloromethyl)thiazole (CCMT), followed by its reaction with methylamine. This guide will focus on the detailed synthesis of CCMT from readily available starting materials and the subsequent amination step.

Synthesis of the Key Intermediate: 2-chloro-5-(chloromethyl)thiazole (CCMT)

The synthesis of 2-chloro-5-(chloromethyl)thiazole (CCMT) is a critical stage in the overall pathway. Several synthetic routes have been developed, with the most common starting from 1,3-dichloropropene. This section outlines a prevalent and well-documented multi-step synthesis of CCMT.

Pathway Overview: From 1,3-Dichloropropene to CCMT

The synthesis from 1,3-dichloropropene involves three main steps:

-

Thiocyanation: Reaction of 1,3-dichloropropene with a thiocyanate salt to form 3-chloro-1-thiocyanato-2-propene.

-

Rearrangement: Isomerization of 3-chloro-1-thiocyanato-2-propene to 3-chloro-1-isothiocyanato-1-propene.

-

Cyclization and Chlorination: Reaction of the isothiocyanate intermediate with a chlorinating agent to yield 2-chloro-5-(chloromethyl)thiazole.

The following diagram illustrates this synthetic pathway:

Caption: Synthesis pathway of 2-chloro-5-(chloromethyl)thiazole (CCMT).

Experimental Protocols for CCMT Synthesis

Protocol: [1]

-

In a reaction vessel, dissolve 200 g of sodium thiocyanate in 250 ml of water.

-

To the resulting solution, add 250 g of 1,3-dichloropropene and 2.5 g of tetrabutylammonium chloride.

-

Heat the mixture at 60°C for 3 hours.

-

After cooling to room temperature, pour the reaction mixture into 200 ml of water and extract once with 500 ml of xylene.

-

Wash the organic layer with 500 ml of saturated saline, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The concentrate is then purified by distillation under reduced pressure to yield 3-chloro-1-thiocyanato-2-propene.

Protocol: [1]

-

Charge a reaction vessel with 26.8 g of 3-chloro-1-isothiocyanato-1-propene (a 4:1 mixture of cis- and trans-isomers) and cool to 0°C.

-

While maintaining the internal temperature at 10°C or lower, add 28.0 g of sulfuryl chloride dropwise over one hour.

-

After the addition is complete, raise the temperature to 80°C and heat for one hour.

-

The crude reaction product is then purified by distillation under reduced pressure to obtain 2-chloro-5-(chloromethyl)thiazole.

Quantitative Data for CCMT Synthesis

| Step | Reactants | Catalyst/Solvent | Temperature | Time | Yield | Purity | Reference |

| 1 | 1,3-Dichloropropene, Sodium Thiocyanate | Tetrabutylammonium chloride / Water, Xylene | 60°C | 3 h | Not specified | Not specified | [1] |

| 2 & 3 | 3-chloro-1-isothiocyanato-1-propene, Sulfuryl Chloride | None | 0-80°C | 2 h | Not specified | Not specified | [1] |

| One-Pot | 2,3-Dichloropropene, Sodium Thiocyanate, Sulfuryl Chloride | Tetrabutylammonium bromide / Toluene | 80-120°C | 7 h | 81.3% | 93% | [2] |

Synthesis of this compound

The final step in the synthesis is the nucleophilic substitution of the chlorine atom in the chloromethyl group of CCMT with methylamine.

Pathway Overview

This reaction is a standard nucleophilic substitution where the nitrogen atom of methylamine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.

Caption: Final amination step to produce the target compound.

Generalized Experimental Protocol

Disclaimer: The following protocol is a generalized procedure and may require optimization.

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and a condenser, dissolve 2-chloro-5-(chloromethyl)thiazole in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of methylamine (as a solution in a solvent like THF or ethanol, or as a gas bubbled through the solution) to the reaction mixture. An excess of methylamine is typically used to drive the reaction to completion and to act as a base to neutralize the HCl formed. Alternatively, a non-nucleophilic base such as triethylamine or potassium carbonate can be added.

-

Reaction Conditions: The reaction is typically stirred at a low temperature (0-10 °C) initially and then allowed to warm to room temperature. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any salts. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Quantitative Data

As a specific protocol was not found in the literature, precise yield and purity data for this specific reaction are not available. However, for similar nucleophilic substitution reactions, yields are generally expected to be in the range of 70-90%. The purity of the final product would be determined by the chosen purification method.

Physicochemical Properties

| Compound | IUPAC Name | Molecular Formula | Molar Mass |

| This compound | 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine | C5H7ClN2S | 162.64 g/mol |

Conclusion

The synthesis of this compound is a multi-step process with the synthesis of 2-chloro-5-(chloromethyl)thiazole being the most critical and well-documented part of the pathway. While the final amination step is a standard chemical transformation, detailed experimental protocols in the public domain are scarce. This guide provides a comprehensive overview of the known synthetic routes to the key intermediate and a generalized protocol for the final step, which can serve as a valuable resource for researchers and professionals in the field. Further optimization of the final amination step may be required to achieve high yields and purity on a larger scale.

References

An In-depth Technical Guide to the Core Precursors for Thiamethoxam Synthesis

Introduction

Thiamethoxam is a second-generation neonicotinoid insecticide with a broad spectrum of activity against numerous insect pests.[1] Its systemic nature allows it to be rapidly absorbed and transported throughout the plant, making it effective for both foliar and soil applications, as well as seed treatments.[2][3] The commercial production of thiamethoxam is a multi-step process that relies on the efficient synthesis of two key precursors: 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine and 2-chloro-5-chloromethylthiazole .[3][4] This guide provides a detailed technical overview of the synthesis of these core intermediates and their final condensation to produce thiamethoxam, tailored for researchers and chemical development professionals.

Section 1: Synthesis of Precursor I: 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine

The synthesis of 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine is a critical step, typically achieved through a Mannich-type reaction.[2][5] This process involves the cyclization of N-methyl-N'-nitroguanidine with formaldehyde (or its polymer, paraformaldehyde).[6][7]

Logical Synthesis Workflow

Caption: Synthesis of 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine.

Experimental Protocols

Protocol 1: Synthesis using Formic Acid Catalyst A common method involves the reaction of N-methyl nitroguanidine with formaldehyde in the presence of formic acid.[2] The mixture is heated to facilitate the cyclization reaction, typically between 80-90°C.[8]

Protocol 2: Synthesis using Ion Exchange Resin Catalyst An alternative, optimized method utilizes a macroporous strong-acid cation exchange resin as a reusable catalyst.[7]

-

Charge a reactor with methyl nitroguanidine and paraformaldehyde in a molar ratio of 1:3.3-3.5.[7]

-

Add an acetic acid aqueous solution (10-20%) as the solvent.[7]

-

Introduce the macroporous strong-acid cation exchange resin as the catalyst.[7]

-

Maintain the reaction temperature to facilitate the cyclization.

-

Upon completion, the product is isolated. This method boasts high yield and product purity.[7]

Protocol 3: Synthesis using Mixed Acid System This method employs a mixed acid system of formic acid and dilute sulfuric acid to improve the reaction's conversion rate.[9]

-

React methylnitroguanidine and paraformaldehyde directly in the formic acid and dilute sulfuric acid (30% concentration) mixed system.[9]

-

Control the reaction temperature between 70-75°C.[9]

-

After the reaction is complete, adjust the pH of the system to 8-9 to isolate the product.[9]

Quantitative Data Summary

| Parameter | Method 1 (Formic Acid) | Method 2 (Ion Exchange Resin) | Method 3 (Mixed Acid) | Reference |

| Starting Materials | N-methyl nitroguanidine, Formaldehyde | Methyl nitroguanidine, Paraformaldehyde | Methylnitroguanidine, Paraformaldehyde | [2][7][9] |

| Catalyst | Formic Acid | Macroporous strong-acid cation exchange resin | Formic acid and dilute sulfuric acid | [2][7][9] |

| Yield | 71-90% | Up to 88.1% (mole yield) | High conversion rate reported | [7][8][9] |

| Product Purity | Not specified | >98.5% | Not specified | [7] |

Section 2: Synthesis of Precursor II: 2-Chloro-5-chloromethylthiazole

The synthesis of 2-chloro-5-chloromethylthiazole is a more complex process with several reported routes. A prominent industrial method begins with 2,3-dichloropropene and involves isomerization and chlorination-cyclization steps.[4][10]

Logical Synthesis Workflow

Caption: Key synthetic routes for 2-chloro-5-chloromethylthiazole.

Experimental Protocols

Protocol 1: From 2,3-Dichloropropene This protocol involves a "one-pot" process including substitution, isomerization, and chlorination-cyclization.[10]

-

Substitution: Mix sodium thiocyanate, 2,3-dichloropropene, and a catalyst (e.g., tetrabutylammonium bromide) in a solvent like toluene. Heat under reflux (e.g., 80°C for 4 hours) to form 1-thiocyano-2-chloropropene.[10]

-

Isomerization: Increase the temperature (e.g., 120°C for 3 hours) to isomerize the intermediate to 1-isothiocyanato-2-chloropropene (2-chloroallyl isothiocyanate).[4][10]

-

Chlorination-Cyclization: Cool the mixture and react with a chlorinating agent, such as sulfuryl chloride, to yield the final product, 2-chloro-5-chloromethylthiazole.[10][11]

-

Purification: The crude product is isolated and purified by high vacuum distillation.[4]

Protocol 2: From 2-Amino-5-methylthiazole This route avoids low-temperature reactions.[12]

-

Preparation of 2-chloro-5-methylthiazole: In a nitrogen-purged reactor, add dry anhydrous copper (II) chloride and a dry acetonitrile solution of t-butylthionitrile. While stirring vigorously at 25°C, slowly add 2-amino-5-methylthiazole over 40 minutes. React for 2 hours.[12] Quench with hydrochloric acid, remove the solvent under reduced pressure, and extract with chloroform to obtain 2-chloro-5-methylthiazole.[12]

-

Chlorination: React the 2-chloro-5-methylthiazole with a chlorinating agent like sulfuryl chloride in a suitable solvent (e.g., dibromomethane) under UV light to produce 2-chloro-5-chloromethylthiazole.[12]

Quantitative Data Summary

| Parameter | Method 1 (from 2,3-Dichloropropene) | Method 2 (from 2-Amino-5-methylthiazole) | Reference |

| Key Starting Materials | 2,3-Dichloropropene, Sodium Thiocyanate | 2-Amino-5-methylthiazole | [4][12] |

| Key Reagents | Sulfuryl Chloride | t-Butyl Thionitrile, Copper (II) Chloride, Sulfuryl Chloride | [10][12] |

| Overall Yield | ~67% (based on combined steps) | High yield reported | [4][12] |

| Product Purity | 96% | Not specified | [4] |

Section 3: Final Synthesis of Thiamethoxam

The final step in the synthesis is the condensation (N-alkylation) of the two primary precursors.[2] This reaction is typically performed in a polar aprotic solvent with a base and a phase transfer catalyst to achieve high yield and purity.[3][4]

Logical Synthesis Workflow

Caption: Final condensation reaction for Thiamethoxam synthesis.

Experimental Protocol

A general and efficient protocol for the final synthesis is as follows:[4][12]

-

Charge a reactor with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine, 2-chloro-5-chloromethylthiazole, and a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl carbonate.[4][12]

-

Heat the resulting mixture to the desired reaction temperature (e.g., 65°C).[4]

-

Add a base, typically potassium carbonate, and a phase transfer catalyst, such as triethyl benzyl ammonium chloride (TEBA) or tetramethylammonium hydroxide.[4][12]

-

Maintain the reaction at temperature with stirring for a sufficient period to ensure completion.

-

Work-up and Isolation: After the reaction is finished, add water and adjust the pH to ~6.5 with hydrochloric acid.[12] The organic layer is separated, concentrated under reduced pressure, and then cooled to induce crystallization.[12]

-

Purification: The crude product is filtered, dried, and can be further purified by recrystallization from a suitable solvent, such as methanol, to yield high-purity thiamethoxam.[4]

Quantitative Data Summary

| Parameter | Example 1 | Example 2 | Example 3 | Reference |

| Solvent | Dimethylformamide (DMF) | Dimethyl Carbonate | Dimethyl Carbonate | [4][12] |

| Base | Potassium Carbonate | Potassium Carbonate | Potassium Carbonate | [4][12] |

| Catalyst | TEBA | Tetramethylammonium Hydroxide | Tetramethylammonium Hydroxide | [4][12] |

| Yield | Not specified | 82% | 80% | [12] |

| Final Purity | 98% (after recrystallization) | Not specified | Not specified | [4] |

The synthesis of thiamethoxam is a well-established process hinging on the successful preparation of its two key precursors. The Mannich-type cyclization to form the oxadiazine ring and the multi-step synthesis of the chloromethylthiazole moiety are critical stages that have been optimized for industrial-scale production. The final condensation step, facilitated by phase transfer catalysis, efficiently couples these precursors to produce thiamethoxam in high yield and purity. The methodologies and data presented in this guide offer a comprehensive technical foundation for researchers and professionals involved in the synthesis and development of thiamethoxam and related agrochemicals.

References

- 1. The discovery of thiamethoxam: a second-generation neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiamethoxam - Wikipedia [en.wikipedia.org]

- 3. WO2015180585A1 - Method of producing thiamethoxam - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine Online | 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine Manufacturer and Suppliers [scimplify.com]

- 7. CN103613560B - Synthetic method for 3-methyl-4-nitroiminoperhydro-1,3,5-oxadiazine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN105622541A - Synthesis method of 3-methyl-4-nitroiminoperhydro-1,3,5-oxadiazine - Google Patents [patents.google.com]

- 10. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 11. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 12. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Intermediates in Clothianidin Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key chemical intermediates and synthetic pathways involved in the industrial production of clothianidin, a prominent second-generation neonicotinoid insecticide. The document outlines the primary manufacturing routes, focusing on the synthesis of crucial precursors and their subsequent conversion to the final product. Experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and professionals in the field of agrochemical synthesis.

Introduction to Clothianidin Synthesis

Clothianidin, with the chemical name (E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine, is a systemic insecticide effective against a wide range of sucking and chewing insects.[1] Its synthesis involves the strategic assembly of a substituted thiazole ring and a nitroguanidine moiety. Industrial production of clothianidin has been optimized through various synthetic routes, primarily converging on the reaction of a key thiazole intermediate with a suitable guanidine derivative. This guide will focus on the most prevalent and economically viable pathways.

Key Intermediates and Their Synthesis

The industrial synthesis of clothianidin predominantly relies on two pivotal intermediates: 2-chloro-5-chloromethylthiazole (CCMT) and a nitroguanidine derivative . The following sections detail the synthesis of these core components.

2-Chloro-5-chloromethylthiazole (CCMT)

CCMT is a critical building block in the synthesis of clothianidin. One of the most common industrial methods for its preparation starts from 2,3-dichloropropene and sodium thiocyanate.[2] This process involves a multi-step, one-pot reaction sequence.

Experimental Protocol for CCMT Synthesis:

A detailed experimental protocol for the synthesis of 2-chloro-5-chloromethylthiazole (CCMT) is outlined below, based on a one-pot process from 2,3-dichloropropene and sodium thiocyanate.[2]

-

Reaction Setup: A 500mL three-necked flask is charged with 100g (1.23 mol) of sodium thiocyanate, 2.5g of tetrabutylammonium bromide (as a phase transfer catalyst), and 200mL of toluene.

-

Substitution Reaction: While stirring, 108g (0.97 mol) of 2,3-dichloropropene is added dropwise to the mixture.

-

Isomerization: The reaction mixture is heated to 80°C in an oil bath and refluxed for 4 hours. Following this, the temperature is increased to 120°C for an additional 3 hours to facilitate high-temperature isomerization.

-

Chlorination-Cyclization: The reaction mixture is then cooled, and sulfuryl chloride is added to effect the chlorination and cyclization, yielding CCMT.

-

Purification: The final product is purified to achieve a purity of 99%.[2]

Quantitative Data for CCMT Synthesis:

| Parameter | Value | Reference |

| Purity of CCMT | 99% | [2] |

Another documented method for synthesizing 2-chloro-5-chloromethylthiazole involves the chlorination of 1-isothiocyanato-2-chloro-2-propene.[3]

Experimental Protocol for CCMT Synthesis via Chlorination:

-

Reaction Setup: 150g of 1-isothiocyanato-2-chloro-2-propene is dissolved in 750g of acetonitrile in a reaction flask.

-

Chlorination: Chlorine gas (83.8g, molar ratio 1:1.05) is slowly introduced into the solution at a temperature of 30-35°C over 2.5 hours.

-

Reaction Completion: The mixture is stirred at this temperature for 12 hours to ensure the complete formation of 2-chloro-5-chloromethylthiazole hydrochloride.

-

Work-up: The resulting hydrochloride salt is separated by centrifugation. The filter cake is washed with a 10% sodium bicarbonate aqueous solution until the pH is between 5 and 6.

-

Isolation: The lower layer, containing the pure product, is separated and dehydrated under reduced pressure to yield 164g of CCMT.[3]

Quantitative Data for CCMT Synthesis via Chlorination:

| Parameter | Value | Reference |

| Product Yield | 86.8% | [3] |

| Product Purity | 99.5% | [3] |

N-methyl-N'-nitroguanidine

N-methyl-N'-nitroguanidine is another crucial intermediate. A common industrial synthesis involves the reaction of nitroguanidine with an aqueous solution of methylamine.[4][5][6]

Experimental Protocol for N-methyl-N'-nitroguanidine Synthesis:

-

Reaction Setup: 65g (0.5 mol) of 80% strength water-moist nitroguanidine is introduced into 75mL of water and cooled to 5°C.

-

Addition of Methylamine: 59g (0.75 mol) of a 40% strength aqueous methylamine solution is metered into the mixture.

-

pH Adjustment: 24.8g (0.1 mol) of 20% strength sulfuric acid is then added to buffer the solution. The pH is generally maintained between 11.0 and 13.0.[4]

-

Reaction: The mixture is heated to 25°C and stirred for 8 hours at this temperature.

-

Crystallization and Isolation: The mixture is subsequently cooled to 5°C to induce crystallization. The precipitate is filtered, washed, and dried to yield the final product.[4]

Quantitative Data for N-methyl-N'-nitroguanidine Synthesis:

| Parameter | Value | Reference |

| Reaction Temperature | 20-30°C | [4] |

| Molar Ratio (Methylamine:Nitroguanidine) | 1:1 to 2:1 | [4] |

| Yield | 85.4% of theory | [6] |

| Purity | 100% (by HPLC) | [6] |

Synthesis of Clothianidin

The final step in the production of clothianidin typically involves the condensation of 2-chloro-5-chloromethylthiazole with a suitable guanidine or a protected guanidine derivative. One prominent route utilizes a triazine intermediate, which is subsequently hydrolyzed to yield clothianidin.[7][8]

Synthesis via a Triazine Intermediate

This pathway involves the reaction of CCMT with a pre-formed triazine derivative, followed by hydrolysis.

Experimental Protocol for Clothianidin Synthesis via a Triazine Intermediate:

-

Formation of the Triazine Intermediate: In a 250mL four-necked flask, 15.97g (79 mmol) of 1-methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine and 27.08g (196 mmol) of potassium carbonate are added to 150mL of N,N-dimethylformamide (DMF). The temperature is maintained at 20-25°C. A solution of 13.35g (79 mmol) of 2-chloro-5-chloromethylthiazole in DMF is then added dropwise over 30 minutes. The temperature is slowly raised to 40-50°C, and the reaction is monitored by high-performance liquid chromatography (HPLC).[7]

-

Isolation of the Intermediate: After the reaction is complete, the mixture is filtered while hot. The filtrate is then treated with a saturated brine and dichloromethane solution for extraction and separation. The organic phase is filtered and cooled to below 0°C to crystallize the intermediate, 1-(2-chlorothiazole-5-methyl)-2-nitroimino-3-methyl-5-n-propyl-hexahydro-1,3,5-triazine.[7]

-

Hydrolysis to Clothianidin: The isolated triazine intermediate is then decomposed in the presence of dilute hydrochloric acid to yield clothianidin.[7]

Quantitative Data for Clothianidin Synthesis via a Triazine Intermediate:

| Parameter | Value | Reference |

| Yield of Triazine Intermediate | 89.1% | [7] |

| Purity of Triazine Intermediate | 99.4% (HPLC) | [7] |

| Overall Yield of Clothianidin | 86.2% | [7] |

| Purity of Clothianidin | 99.1% (HPLC) | [7] |

An alternative method involves the reaction of 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine with CCMT, followed by hydrolysis.[9][10]

Experimental Protocol for Clothianidin Synthesis via a Dimethyl-Triazine Intermediate:

-

Condensation Reaction: In a 2000mL four-hole bottle, 490g of N,N-dimethylformamide, 251.5g of potassium carbonate, and 12.76g of a 25% tetramethylammonium hydroxide aqueous solution are mixed. 242.5g (1.4 mol) of 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine and 129.4g of 2-chloro-5-chloromethylthiazole are added. The reaction temperature is maintained below 40°C. The mixture is incubated at 40-45°C for approximately 12 hours.[9]

-

Work-up and Isolation of Intermediate: The reaction mixture is filtered, and the filtrate is subjected to reduced pressure distillation to remove the solvent. The residue is then extracted with 1,2-dichloroethane. The organic layer is washed and concentrated to yield 1-(2-chlorothiazole-5-methyl)-2-nitroimino-3,5-dimethyl-hexahydro-1,3,5-triazine.[9]

-

Hydrolysis to Clothianidin: 420g of methanol is added to the intermediate, and the mixture is warmed to 35°C. 187.5g of a 30% hydrochloric acid solution is instilled while maintaining the temperature at 40-45°C. The reaction proceeds for 4-5 hours, during which a white to faint yellow solid precipitates. The mixture is cooled to 5-10°C, filtered, and the solid is dried to obtain 265g of clothianidin.[9]

Quantitative Data for Clothianidin Synthesis via a Dimethyl-Triazine Intermediate:

| Parameter | Value | Reference |

| Two-Step Yield | 75.80% | [9] |

| Product Purity | >98% | [9] |

Synthetic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described above.

Caption: Overview of major synthetic routes to clothianidin.

Caption: Detailed workflow for CCMT synthesis from 2,3-dichloropropene.

Caption: Synthesis of clothianidin via a triazine intermediate.

Conclusion

The synthesis of clothianidin is a well-established industrial process that relies on the efficient preparation of key intermediates, most notably 2-chloro-5-chloromethylthiazole and N-methyl-N'-nitroguanidine or its derivatives. The choice of synthetic route is often dictated by factors such as raw material cost, reaction efficiency, and environmental considerations. The detailed experimental protocols and quantitative data provided in this guide offer valuable insights for researchers and professionals involved in the development and optimization of manufacturing processes for clothianidin and related neonicotinoid insecticides. The presented synthesis pathways highlight the chemical strategies employed to construct this important agrochemical, providing a foundation for further innovation in the field.

References

- 1. chemrobotics.com [chemrobotics.com]

- 2. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]

- 4. US6720451B2 - Method for producing N-methyl-Nâ²-nitroguanidine - Google Patents [patents.google.com]

- 5. EP0798293A1 - Process for the preparation of N-Methyl-N'-nitroguanidine - Google Patents [patents.google.com]

- 6. US5783734A - Process for preparing N-methyl-N'-nitroguanidine - Google Patents [patents.google.com]

- 7. CN103242258A - Clothianidin synthesis process - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN104529934A - Synthesis method of chloronicotinyl insecticide clothianidin - Google Patents [patents.google.com]

- 10. CN107163000A - The preparation method of clothianidin - Google Patents [patents.google.com]

Mechanism of Formation for 2-Chloro-5-Aminomethyl-Thiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary synthetic routes and mechanisms for the formation of 2-chloro-5-aminomethyl-thiazole derivatives. This scaffold is a crucial intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. This document details the core chemical reactions, provides experimental protocols, summarizes quantitative data, and visualizes the key mechanistic pathways.

Core Synthetic Strategies

The formation of the 2-chloro-5-aminomethyl-thiazole core is typically not achieved in a single step but rather through the synthesis of a key intermediate, 2-chloro-5-chloromethyl-thiazole , followed by a nucleophilic substitution to introduce the aminomethyl group. The most prevalent industrial and laboratory-scale syntheses for this intermediate involve the chlorination and cyclization of allylic isothiocyanates or their precursors.

Strategy 1: Synthesis from Allylic Precursors

A robust and widely documented method involves the reaction of an allylic compound with a source of thiocyanate, followed by isomerization and a chlorinative cyclization. A common starting material is 1,3-dichloropropene, which reacts with sodium thiocyanate to form an allylic thiocyanate. This intermediate undergoes a thermal[1][1]-sigmatropic rearrangement to yield the more stable 3-chloro-1-propenylisothiocyanate. Subsequent chlorination with agents like chlorine gas or sulfuryl chloride drives the cyclization to form the desired 2-chloro-5-chloromethyl-thiazole.[2][3]

Alternatively, allyl isothiocyanate itself can be used as the starting material, which is then subjected to chlorination and oxidation to yield the same key intermediate.[4]

Strategy 2: The Hantzsch Thiazole Synthesis

Strategy 3: Final Amination Step

Once the 2-chloro-5-chloromethyl-thiazole intermediate is secured, the final aminomethyl group is installed via a standard nucleophilic substitution reaction. The chloromethyl group at the 5-position is highly reactive towards nucleophiles. Reacting the intermediate with a primary or secondary amine, or with ammonia, displaces the chloride to form the corresponding 2-chloro-5-aminomethyl-thiazole derivative.

Mechanistic Pathways and Visualizations

The following diagrams illustrate the key mechanistic steps involved in the formation of the thiazole core and its subsequent functionalization.

Mechanism 1: Formation from 1,3-Dichloropropene

This pathway outlines the conversion of 1,3-dichloropropene to the key 2-chloro-5-chloromethyl-thiazole intermediate.

Caption: Pathway from 1,3-Dichloropropene to the core intermediate.

Mechanism 2: Final Amination Workflow

This diagram shows the final conversion of the intermediate to the target aminomethyl derivatives.

Caption: Final amination step to yield target derivatives.

Quantitative Data Summary

The efficiency of the synthesis of the key intermediate, 2-chloro-5-chloromethyl-thiazole, varies with the chosen reagents and conditions. The following table summarizes reported quantitative data from various synthetic approaches.

| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Chloroallyl isothiocyanate | Chlorine (Cl₂) | Acetonitrile | 10 to 15 | 93 | [8] |

| Allyl isothiocyanate | Chlorinating Agent | Inert Solvent | -40 to +30 | Not specified | [4] |

| 3-Chloro-1-propenylisothiocyanate | Chlorine (Cl₂) | Chloroform | Reflux | ~65 | [2] |

| Various Precursors | Sulfuryl chloride | Dichloromethane | -10 to 40 | Not specified | [9] |

Experimental Protocols

The following are representative protocols for the key steps in the synthesis of 2-chloro-5-aminomethyl-thiazole derivatives.

Protocol 1: Synthesis of 2-Chloro-5-chloromethyl-thiazole from 2,3-Dichloropropene[2][3]

Warning: This procedure involves toxic and reactive chemicals. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step A: Isothiocyanate Formation and Rearrangement

-

To a 500 mL three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, add sodium thiocyanate (1.23 mol), tetrabutylammonium bromide (2.5 g) as a phase-transfer catalyst, and toluene (200 mL).

-

Under vigorous stirring, slowly add 2,3-dichloropropene (0.97 mol) dropwise to the mixture.

-

Heat the mixture to reflux (approx. 80°C) in an oil bath and maintain for 4 hours.

-

After the initial reflux, increase the temperature to 120°C and heat for an additional 3 hours to facilitate the thermal[1][1]-sigmatropic rearrangement to 3-chloro-1-propenylisothiocyanate. The reaction mixture will darken significantly.

-

Cool the mixture to room temperature. The resulting mixture containing the isothiocyanate is typically used directly in the next step without purification.

Step B: Chlorinative Cyclization

-

Transfer the crude isothiocyanate mixture from Step A to a suitable reaction vessel equipped for gas introduction. Dilute with an inert solvent such as chloroform.

-

While stirring, bubble chlorine gas (approx. 3.77 mol) through the solution over a period of 6-8 hours. The reaction is exothermic and may require cooling to maintain a controlled temperature (e.g., at reflux).

-

Monitor the reaction progress by Gas Chromatography (GC) until the starting isothiocyanate is consumed.

-

Upon completion, cool the reaction mixture and filter to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil is 2-chloro-5-chloromethyl-thiazole. Further purification can be achieved by vacuum distillation or crystallization.[4]

Protocol 2: General Procedure for Amination of 2-Chloro-5-chloromethyl-thiazole

-

In a round-bottom flask, dissolve 2-chloro-5-chloromethyl-thiazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile, DMF, or THF.

-

Add a base (e.g., potassium carbonate or triethylamine, 2.0-3.0 eq) to the solution.

-

Add the desired primary or secondary amine (1.5-2.5 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) for several hours (typically 2-12 h). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Once the reaction is complete, filter off any inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the residue by dissolving it in a suitable organic solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous sodium sulfate, and concentrating.

-

The final product can be further purified by column chromatography or recrystallization if necessary.

References

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 4. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]

- 5. synarchive.com [synarchive.com]

- 6. bepls.com [bepls.com]

- 7. youtube.com [youtube.com]

- 8. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 9. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

Methodological & Application

Synthesis of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine from 2-chloro-5-chloromethylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-thiazol-5-ylmethyl)-methyl-amine is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals. Its structural motif is found in a number of commercial products. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, 2-chloro-5-chloromethylthiazole. The proposed method is an adaptation of established procedures for analogous aminomethylation reactions.

Reaction Scheme

Quantitative Data Summary for an Analogous Reaction

| Parameter | Value |

| Starting Material | 2-chloro-5-chloromethyl-thiazole (0.1 mol) |

| Reagent | 26% NH₃ solution (2 mol) |

| Solvent | Dimethylformamide (DMF) |

| Reaction Time | 6 days |

| Temperature | Room Temperature |

| Yield | 35.6% |

Note: The data presented above is for the synthesis of the primary amine analog and should be considered as a reference for the development of the synthesis of the N-methylated target compound.

Experimental Protocol

This protocol details a proposed method for the synthesis of this compound based on analogous chemical transformations.

Materials:

-

2-chloro-5-chloromethylthiazole

-

Methylamine solution (e.g., 40% in water)

-

Acetonitrile

-

Dichloromethane

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Column chromatography setup (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-chloromethylthiazole (1 equivalent) in acetonitrile.

-

Reagent Addition: To a separate vessel, add a solution of aqueous methylamine (a significant molar excess, e.g., 10-20 equivalents) and dilute with acetonitrile.

-

Reaction: Slowly add the solution of 2-chloro-5-chloromethylthiazole to the methylamine solution dropwise at room temperature over a period of approximately 1 hour with vigorous stirring.

-

Reaction Monitoring: Stir the resulting mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). It is anticipated that the reaction may require several hours to reach completion.

-

Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Neutralization and Extraction: Dilute the residue with water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

2-chloro-5-chloromethylthiazole is a lachrymator and should be handled with care.

-

Methylamine is a flammable and corrosive gas/liquid. Handle the aqueous solution with care.

Experimental Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

References

Protocol for synthesizing thiamethoxam using (2-Chloro-thiazol-5-ylmethyl)-methyl-amine

Introduction

Thiamethoxam is a broad-spectrum, systemic insecticide belonging to the neonicotinoid class. It is effective against a wide variety of insects.[1][] The synthesis of thiamethoxam is a significant process in the agrochemical industry. This document outlines the detailed protocol for the synthesis of thiamethoxam through the condensation reaction of 2-chloro-5-chloromethyl thiazole and 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine.[3] This method is widely documented and provides good yields of the final product.

It is important to note that the specified starting material in the topic, (2-Chloro-thiazol-5-ylmethyl)-methyl-amine, is not the conventional precursor for this synthesis. The established and more common pathway, which will be detailed below, utilizes 2-chloro-5-chloromethyl thiazole.

Reaction Scheme

The overall synthesis of thiamethoxam involves the N-alkylation of 3-methyl-4-nitroimino-1,3,5-oxadiazinane with 2-chloro-5-chloromethyl thiazole.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of thiamethoxam.

| Parameter | Value | Solvent | Base | Catalyst | Reference |

| Yield | 78% | Dimethyl Carbonate | Potassium Carbonate | Tetramethylammonium hydroxide | [3] |

| Yield | 80% | Dimethyl Carbonate | Potassium Carbonate | Tetramethylammonium hydroxide | [3] |

| Yield | 82% | Dimethyl Carbonate | Potassium Carbonate | Tetramethylammonium hydroxide | [3] |

| Overall Yield | 62% | Dimethylformamide | Potassium Carbonate | Not Specified | [4][5] |

| Yield | 71% | Dimethylformamide | Potassium Carbonate | Not Specified | [6] |

| Yield | >90% | Dimethylformamide | Potassium Carbonate | Phase Transfer Catalyst | [6][7] |

| Purity | 98% | Methanol (for purification) | Not Applicable | Not Applicable | [6] |

Experimental Protocol

This protocol details the synthesis of thiamethoxam from 3-methyl-N-nitro-1,3,5,oxadiazinan-4-imine and 2-chloro-5-chloromethyl thiazole in the presence of a base and a phase transfer catalyst in dimethylformamide (DMF).[6][7]

Materials:

-

3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine

-

2-chloro-5-chloromethyl thiazole

-

Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃)

-

Triethyl benzyl ammonium chloride (TEBA) (Phase Transfer Catalyst)

-

Dichloromethane (DCM)

-

Hydrochloric Acid (HCl)

-

Water

-

Methanol (for purification)

Equipment:

-

Enamel reactor with stirrer and temperature control

-

Addition funnel

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Biconical dryer

-

Filtration apparatus

Procedure:

1. Reaction Setup:

-

In a 1000 L enamel reactor, add 350 kg of dimethyl formamide (DMF).

-

To the DMF, add 47.5 kg of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 50 kg of 2-chloro-5-(chloromethyl) thiazole.[8]

-

Stir the mixture and heat to approximately 65°C.[8]

2. Reagent Addition:

-

Over a period of 20 to 40 minutes, add 82 kg of potassium carbonate and 1 kg of triethyl benzyl ammonium chloride (TEBA) to the reactor.[8]

3. Reaction:

-

Maintain the reaction mixture at 65°C and continue stirring for several hours until the reaction is complete (monitoring by an appropriate analytical method such as TLC or HPLC is recommended).

4. Work-up and Extraction:

-

After the reaction is complete, add 280 kg of water to the reactor and stir the mixture for 15 minutes.[9]

-

Adjust the pH of the mixture to between 6 and 7 using 32% hydrochloric acid.[9]

-

Heat the mixture to 65°C with vigorous stirring.[9]

-

Stop stirring and allow the layers to stand for 30 minutes.

-

Separate and discharge the aqueous phase.

-

Extract the aqueous phase three times with dichloromethane (DCM) (100 kg per extraction).[9]

-

Combine all the organic phases.

5. Isolation of Crude Product:

-

Remove the dichloromethane (DCM) from the combined organic phases by distillation under vacuum.[9]

-

Dry the resulting crude thiamethoxam using a Biconical dryer at 40°C.[9]

6. Purification:

-

For purification, take 20 g of the crude thiamethoxam and dissolve it in 100 g of methanol by heating.[6]

-

Reflux the solution for 30 to 60 minutes.[6]

-

Cool the solution to room temperature to allow for crystallization.

-

Filter the mixture to isolate the solid crystals.

-

Wash the crystals several times with cold methanol.

-

Dry the purified crystals under high vacuum to obtain pure thiamethoxam.[6]

Visualizations

Caption: Experimental workflow for the synthesis of thiamethoxam.

References

- 1. Thiamethoxam - Wikipedia [en.wikipedia.org]

- 3. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]

- 4. znaturforsch.com [znaturforsch.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2015180585A1 - Method of producing thiamethoxam - Google Patents [patents.google.com]

- 7. WO2015180585A9 - Method of producing thiamethoxam - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. EP3480196A1 - Process for the preparation of thiamethoxam - Google Patents [patents.google.com]

Application of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine in Pesticide Synthesis

Introduction

(2-Chloro-thiazol-5-ylmethyl)-methyl-amine is a key intermediate in the synthesis of several commercially important neonicotinoid insecticides. This class of insecticides acts on the central nervous system of insects, leading to paralysis and death.[1] The high efficacy and broad-spectrum activity of neonicotinoids have made them widely used in crop protection.[2][3] This document provides detailed application notes and protocols for the use of this compound and its precursor, 2-chloro-5-chloromethylthiazole, in the synthesis of the neonicotinoid pesticides clothianidin and thiamethoxam.

Synthesis of Clothianidin

Clothianidin is a potent insecticide used to control a wide range of sucking and chewing insects.[2] Its synthesis involves the reaction of this compound (which is typically formed in situ from 2-chloro-5-chloromethylthiazole and methylamine) with a nitroguanidine derivative.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Clothianidin via a Triazine Intermediate

This method involves the reaction of 2-chloro-5-chloromethylthiazole with a triazine derivative, followed by hydrolysis to yield clothianidin.

-

Step 1: Synthesis of 1-(2-chlorothiazole-5-methyl)-2-nitroimino-3,5-dimethyl-hexahydro-1,3,5-triazine.

-

In a reaction vessel, combine 2-chloro-5-chloromethylthiazole, 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine, and potassium carbonate in an aqueous solution of a tetra-alkyl ammonium hydroxide.[4]

-

The molar ratio of 2-chloro-5-chloromethylthiazole to 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine is typically between 1:1 and 1.5:1.[4]

-

Maintain the reaction temperature between -5°C and 60°C.[4]

-

After the reaction is complete, the intermediate product is isolated through filtration, precipitation, extraction, and concentration.[4]

-

-

Step 2: Hydrolysis to Clothianidin.

Protocol 2: Direct Synthesis of Clothianidin

This protocol describes a more direct route to clothianidin.

-

In a reaction vessel, combine 1-methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine, potassium carbonate, and N,N-dimethylformamide.[5]

-

Control the temperature at 20-25°C and add a solution of 2-chloro-5-chloromethylthiazole in N,N-dimethylformamide dropwise over 30 minutes.[5]

-

Slowly raise the temperature to 40-50°C and monitor the reaction progress using high-performance liquid chromatography (HPLC).[5]

-

Once the reaction is complete, filter the mixture while hot.[5]

-

To the filtrate, add a mixture of saturated brine and an organic solvent (e.g., ethyl acetate, petroleum ether) and stir for extraction and separation.[5]

-

Filter the organic phase and cool the filtrate to below 0°C to induce crystallization.[5]

-

The resulting intermediate is then treated with dilute hydrochloric acid to generate clothianidin.[5]

Quantitative Data

| Parameter | Value | Reference |

| Protocol 2 Yield | 89.7% - 90.4% | [5] |

| Protocol 2 Purity (HPLC) | 99.1% | [5] |

| Molar Ratio (Protocol 1, Step 1) | 2-chloro-5-chloromethylthiazole : 1,5-dimethyl-2-nitro-imine base-six hydrogen-1,3,5-triazine : tetra-alkyl ammonium hydroxide = 1-1.5 : 1 : 0.01-0.1 | [4] |

Synthesis Pathway

Caption: Synthesis pathways for Clothianidin.

Synthesis of Thiamethoxam

Thiamethoxam is another broad-spectrum neonicotinoid insecticide.[3] Its synthesis involves the reaction of 2-chloro-5-chloromethylthiazole with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine.

Experimental Protocols

Protocol 1: Synthesis in Dimethyl Carbonate

-

In a reaction bottle, sequentially add 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine, dimethyl carbonate, and 2-chloro-5-chloromethylthiazole.[6]

-

Slowly add a mixture of tetramethylammonium hydroxide, potassium carbonate, and dimethyl carbonate.[6]

-

The molar ratio of 2-chloro-5-chloromethylthiazole to 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine can range from 1:10 to 10:1.[6]

-

The reaction is typically carried out at a temperature between 50°C and 80°C.[6]

-

After the reaction is complete, add water and adjust the pH of the solution to 6.5 with hydrochloric acid.[6]

-

Allow the layers to separate, concentrate the organic layer under reduced pressure, cool for crystallization, filter, and dry to obtain thiamethoxam as a white powdery product.[6]

Protocol 2: Synthesis in Dimethylformamide (DMF)

-

In a reactor, combine 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 2-chloro-5-(chloromethyl)thiazole in dimethylformamide (DMF).[7][8]

-

Add potassium carbonate and a phase transfer catalyst such as triethyl benzyl ammonium chloride (TEBA) over a period of 20 to 40 minutes.[7][8]

-

The reaction is conducted at a temperature in the range of 50 to 75°C.[9]

-

The product can be isolated by crystallization.[8]

Quantitative Data

| Parameter | Value | Reference |

| Protocol 1 Yield | 78% - 82% | [6] |

| Protocol 2 Yield | Not specified, but described as "very high yields" | [9] |

| Molar Ratio (Protocol 1) | 2-chloro-5-chloromethylthiazole : 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine = 1:10 to 10:1 | [6] |

| Reaction Temperature (Protocol 1) | 50°C - 80°C | [6] |

| Reaction Temperature (Protocol 2) | 50°C - 75°C | [9] |

Synthesis Pathway

Caption: Synthesis pathway for Thiamethoxam.

Signaling Pathway and Mechanism of Action

Neonicotinoid insecticides, including clothianidin and thiamethoxam, act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects.[1] This binding leads to the overstimulation of these receptors, causing hyperexcitation, paralysis, and ultimately the death of the insect.[1] Their selective toxicity towards insects is attributed to a higher binding affinity for insect nAChRs compared to mammalian receptors.[1]

Caption: Mechanism of action of neonicotinoid insecticides.

Disclaimer: These protocols are intended for informational purposes for researchers, scientists, and drug development professionals. All experiments should be conducted in a controlled laboratory setting with appropriate safety precautions. The yields and purities mentioned are based on literature and may vary depending on the specific experimental conditions.

References